A-908292 is a potent and highly selective small molecule inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), a mitochondrial enzyme pivotal in regulating fatty acid oxidation. ACC2's primary role is to produce malonyl-CoA, which in turn inhibits carnitine palmitoyltransferase 1 (CPT1), thereby controlling the rate of fatty acid entry into mitochondria for oxidation. Due to its specific function in oxidative tissues like muscle and heart, selective inhibition of ACC2 with A-908292 provides a crucial tool for researchers to investigate fatty acid metabolism, insulin resistance, and the pathophysiology of type 2 diabetes, distinct from the lipogenic pathways regulated by the cytosolic ACC1 isoform.
Substituting A-908292 with a non-selective or dual ACC1/ACC2 inhibitor is a critical experimental error for studies focused on fatty acid oxidation. The two isoforms have distinct cellular locations and metabolic functions: ACC1 is cytosolic and governs de novo fatty acid synthesis, while ACC2 is mitochondrial and primarily regulates fatty acid oxidation. Using a dual inhibitor confounds experimental outcomes by simultaneously blocking both pathways, making it impossible to attribute observed effects solely to the modulation of fatty acid oxidation. For researchers aiming to specifically dissect the role of mitochondrial fatty acid oxidation in tissues like skeletal muscle or in metabolic disease models, the high selectivity of A-908292 for ACC2 is non-negotiable for generating clear, interpretable data.
A-908292 demonstrates high selectivity for human ACC2 over ACC1. It inhibits ACC2 with an IC50 of 38 nM, while showing no significant activity against ACC1 at concentrations up to 30,000 nM. This represents a selectivity ratio of over 789-fold, ensuring that experimental effects are mediated by the intended mitochondrial target (ACC2) and not confounded by inhibition of cytosolic de novo lipogenesis (ACC1).
| Evidence Dimension | Enzyme Inhibition (IC50) |
| Target Compound Data | 38 nM (hACC2) |
| Comparator Or Baseline | hACC1: >30,000 nM |
| Quantified Difference | >789-fold selectivity for ACC2 over ACC1 |
| Conditions | In vitro enzyme assay against human recombinant ACC1 and ACC2. |
This level of selectivity is essential for researchers needing to isolate the effects of inhibiting mitochondrial fatty acid oxidation without altering cytosolic fatty acid synthesis pathways.
The chemical structure of A-908292 features a terminal alkyne group, a key functional handle for further chemical modification. This has been explicitly demonstrated in research where the alkyne unit of A-908292 was converted to an olefin linker to create a new series of highly potent and selective ACC2 inhibitors. Additionally, this alkyne group makes A-908292 suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions, enabling its use in creating probes or conjugating it to other molecules.
| Evidence Dimension | Chemical Functionality |
| Target Compound Data | Contains a chemically accessible alkyne group. |
| Comparator Or Baseline | Analogs lacking a modifiable alkyne or olefin linker (e.g., saturated linkers). |
| Quantified Difference | Enables synthetic conversion to olefin derivatives and use in click chemistry. |
| Conditions | Standard organic synthesis and click chemistry protocols. |
For medicinal chemists, A-908292 is not just an inhibitor but also a validated starting scaffold for developing next-generation ACC2-targeted compounds.
A-908292 has demonstrated efficacy in a standard animal model of obesity and diabetes. In ob/ob mice, oral administration of A-908292 at 30 mg/kg twice daily for two weeks resulted in a significant reduction of serum glucose and triglyceride levels. This confirms the compound's oral bioavailability and ability to engage the ACC2 target in vivo to produce a measurable, therapeutically relevant physiological response.
| Evidence Dimension | Physiological Response |
| Target Compound Data | Reduces serum glucose and triglyceride levels. |
| Comparator Or Baseline | Vehicle-treated ob/ob mice. |
| Quantified Difference | Statistically significant reduction in key metabolic biomarkers. |
| Conditions | Oral administration (30 mg/kg, b.i.d., 2 weeks) in ob/ob mice. |
This provides buyers with confidence that A-908292 is not just an in vitro tool but a compound validated for use in preclinical animal models of metabolic disease.
A-908292 has established formulation protocols for achieving clear solutions suitable for in vivo administration. A commonly used vehicle consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution at a concentration of at least 1.25 mg/mL. An alternative formulation using 10% DMSO and 90% (20% SBE-β-CD in Saline) is also documented to achieve similar solubility.
| Evidence Dimension | Solubility / Formulation |
| Target Compound Data | Clear solution at ≥ 1.25 mg/mL with specified vehicles. |
| Comparator Or Baseline | Compounds with poor solubility or no established formulation data. |
| Quantified Difference | Provides a ready-to-use, validated protocol for animal dosing. |
| Conditions | Standard laboratory formulation procedures. |
Access to validated formulation recipes saves significant development time and cost, reduces experimental variability, and increases the likelihood of reproducible in vivo results.
Use A-908292 to specifically inhibit ACC2 in models of diabetes or obesity to study the direct effects of enhancing fatty acid oxidation on insulin sensitivity, glucose homeostasis, and lipid deposition in skeletal muscle, without the confounding effects of inhibiting de novo lipogenesis via ACC1.
Employ A-908292 as a validated chemical starting point. The synthetically tractable alkyne group allows for the creation of compound libraries, such as olefin derivatives, to optimize potency, selectivity, or pharmacokinetic properties for new drug discovery programs targeting ACC2.
Administer A-908292 orally using established formulation protocols to serve as a reliable positive control in experiments designed to test new therapeutic agents targeting fatty acid metabolism. Its documented ability to lower serum glucose and triglycerides in ob/ob mice provides a robust benchmark for efficacy.
Leverage the alkyne handle for 'click chemistry' to attach fluorescent tags, biotin, or affinity labels to A-908292. This enables the creation of chemical probes for target engagement studies, competitive binding assays, and visualization of ACC2 within cellular systems.